molecular formula C30H26FN5O3S B11078584 3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-[(8-methoxyquinolin-5-yl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline

3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-[(8-methoxyquinolin-5-yl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline

Cat. No.: B11078584
M. Wt: 555.6 g/mol
InChI Key: WHTQFINUUHLPLG-UHFFFAOYSA-N
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Description

3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-[(8-methoxyquinolin-5-yl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a pyrazole ring, a quinoline moiety, and an imidazoisoquinoline framework, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-[(8-methoxyquinolin-5-yl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline involves multiple steps, starting with the preparation of the individual components. The pyrazole ring can be synthesized through the reaction of hydrazine with 4-fluorobenzaldehyde, followed by cyclization. The quinoline moiety can be prepared via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The final step involves the coupling of these components under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-[(8-methoxyquinolin-5-yl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-[(8-methoxyquinolin-5-yl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-[(8-methoxyquinolin-5-yl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-[(8-methoxyquinolin-5-yl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline stands out due to its unique combination of structural features, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C30H26FN5O3S

Molecular Weight

555.6 g/mol

IUPAC Name

3-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-(8-methoxyquinolin-5-yl)sulfonyl-3,5,6,10b-tetrahydro-1H-imidazo[5,1-a]isoquinoline

InChI

InChI=1S/C30H26FN5O3S/c1-39-26-12-13-27(23-7-4-15-32-29(23)26)40(37,38)36-18-25-22-6-3-2-5-19(22)14-16-35(25)30(36)24-17-33-34-28(24)20-8-10-21(31)11-9-20/h2-13,15,17,25,30H,14,16,18H2,1H3,(H,33,34)

InChI Key

WHTQFINUUHLPLG-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)N3CC4C5=CC=CC=C5CCN4C3C6=C(NN=C6)C7=CC=C(C=C7)F)C=CC=N2

Origin of Product

United States

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